

Application Notes and Protocols: AT-0174 in Orthotopic Glioblastoma Models

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Compound of Interest

Compound Name: AT-0174

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These application notes provide a comprehensive overview of the dosing, administration, and therapeutic rationale for utilizing **AT-0174**, a novel dual inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) and tryptophan-2,3-dioxygenase-2 (TDO2), in preclinical orthotopic glioblastoma (GBM) models. The provided protocols are based on established murine models and offer a framework for investigating the efficacy and mechanism of action of **AT-0174**, particularly in combination with standard-of-care chemotherapy.

Introduction

Glioblastoma is an aggressive and highly lethal brain tumor with a poor prognosis[1][2][3][4]. A key mechanism of immune evasion in glioblastoma is the upregulation of the enzymes IDO1 and TDO2, which are involved in tryptophan metabolism[1][2][3][4]. These enzymes deplete tryptophan and produce kynurenine, leading to the suppression of cytotoxic T cell responses and the promotion of regulatory T cells (Tregs) within the tumor microenvironment[1][3]. **AT-0174** is an orally active dual inhibitor of IDO1 and TDO2 with IC50 values of 0.17 and 0.25 μM , respectively[5]. By targeting both enzymes, **AT-0174** aims to restore anti-tumor immunity. Preclinical studies have demonstrated that while **AT-0174** as a monotherapy has limited impact on tumor growth or survival in orthotopic GBM models, it acts synergistically with the standard chemotherapeutic agent temozolomide (TMZ)[1][2][3]. This combination therapy has been

shown to decrease tumor growth, significantly improve survival, enhance CD8+ T cell infiltration, and reduce the infiltration of immunosuppressive CD4+ Tregs[1][2][3].

Data Summary

The following tables summarize the quantitative data from preclinical studies of **AT-0174** in orthotopic glioblastoma models.

Table 1: Treatment Groups and Dosing Regimens in an Orthotopic Glioblastoma Model[1]

Group	Treatment	Dose	Administration Route	Schedule
1	Vehicle	-	Oral (PO)	Daily, from day 7 to 55 post-implantation
2	Temozolomide (TMZ)	8 mg/kg	Intraperitoneal (IP)	Every 2 days for five 8-day cycles, starting day 7
3	AT-0174	120 mg/kg	Oral (PO)	Daily, from day 7 to 55 post-implantation
4	TMZ + AT-0174	8 mg/kg + 120 mg/kg	IP + PO	As per individual schedules

Table 2: Pharmacodynamic Dose-Ranging Study of **AT-0174** in a Subcutaneous Xenograft Model[1][2]

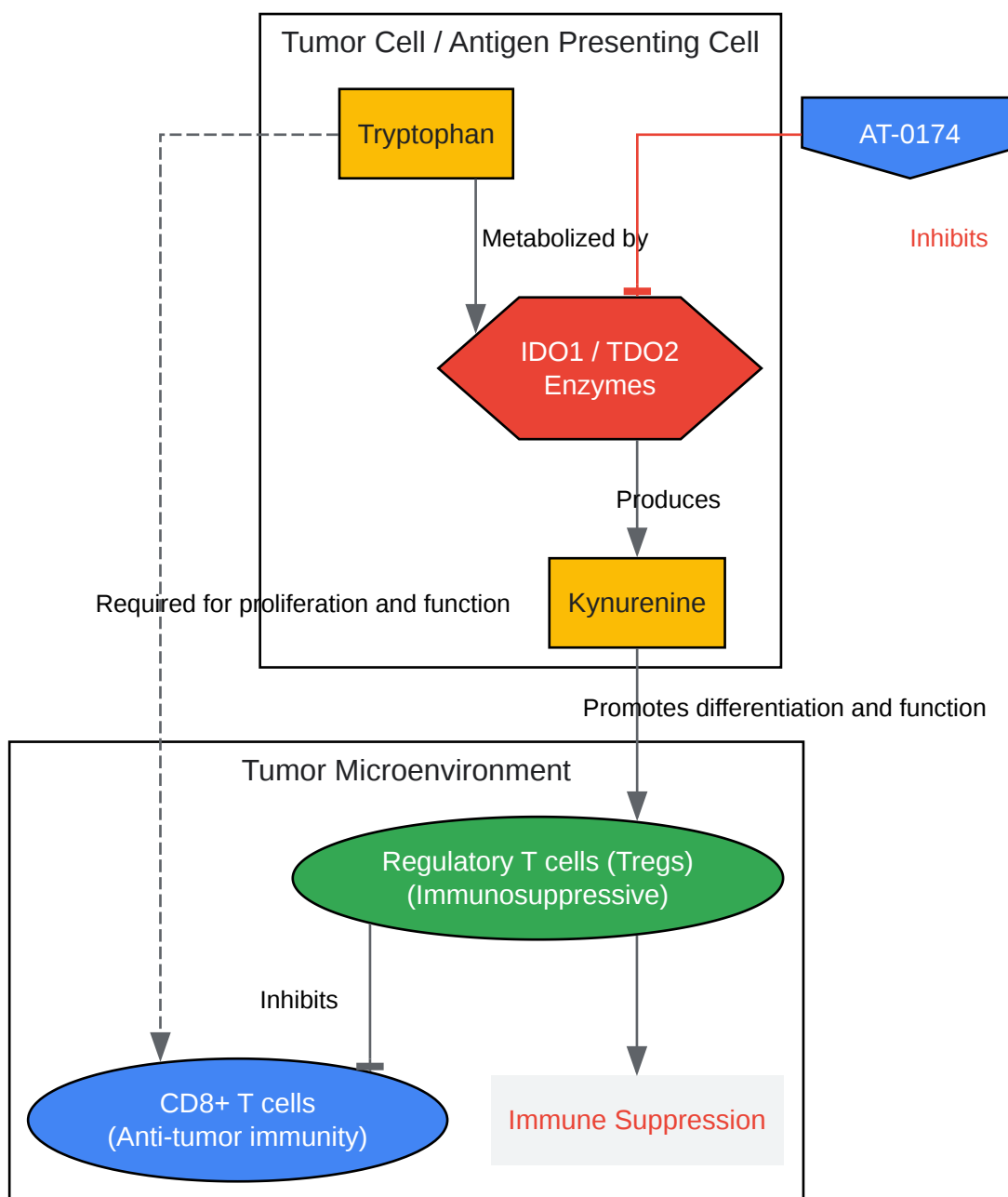
Treatment Group	Dose	Administration Route	Outcome
Vehicle Control	-	Oral Gavage (in 5% DMSO)	Baseline tryptophan and kynurenine levels
AT-0174	60 mg/kg	Oral Gavage (in 5% DMSO)	Dose-dependent increase in tumor tryptophan and decrease in tumor kynurenine
AT-0174	120 mg/kg	Oral Gavage (in 5% DMSO)	Dose-dependent increase in tumor tryptophan and decrease in tumor kynurenine
AT-0174	240 mg/kg	Oral Gavage (in 5% DMSO)	Dose-dependent increase in tumor tryptophan and decrease in tumor kynurenine

Table 3: Efficacy of **AT-0174** in Combination with Temozolomide in an Orthotopic Glioblastoma Model^{[1][2]}

Treatment Group	Effect on Tumor Growth	Median Survival	Key Immunological Changes
Vehicle	Progressive Tumor Growth	Baseline	-
Temozolomide (TMZ)	Decreased	Improved	Increased infiltration of CD4+ Tregs
AT-0174 (monotherapy)	No significant effect	No significant effect	-
TMZ + AT-0174	Further decreased	Significantly improved	Elevated CD8+ T cell expression and decreased CD4+ Treg infiltration

Signaling Pathway

The therapeutic rationale for **AT-0174** centers on the inhibition of the tryptophan catabolism pathway, which is exploited by glioblastoma to create an immunosuppressive tumor microenvironment.



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Caption: IDO1/TDO2 pathway inhibition by **AT-0174**.

Experimental Protocols

Protocol 1: Orthotopic Glioblastoma Mouse Model and Treatment

This protocol details the establishment of an orthotopic glioblastoma model and subsequent treatment with **AT-0174**, alone or in combination with temozolomide.

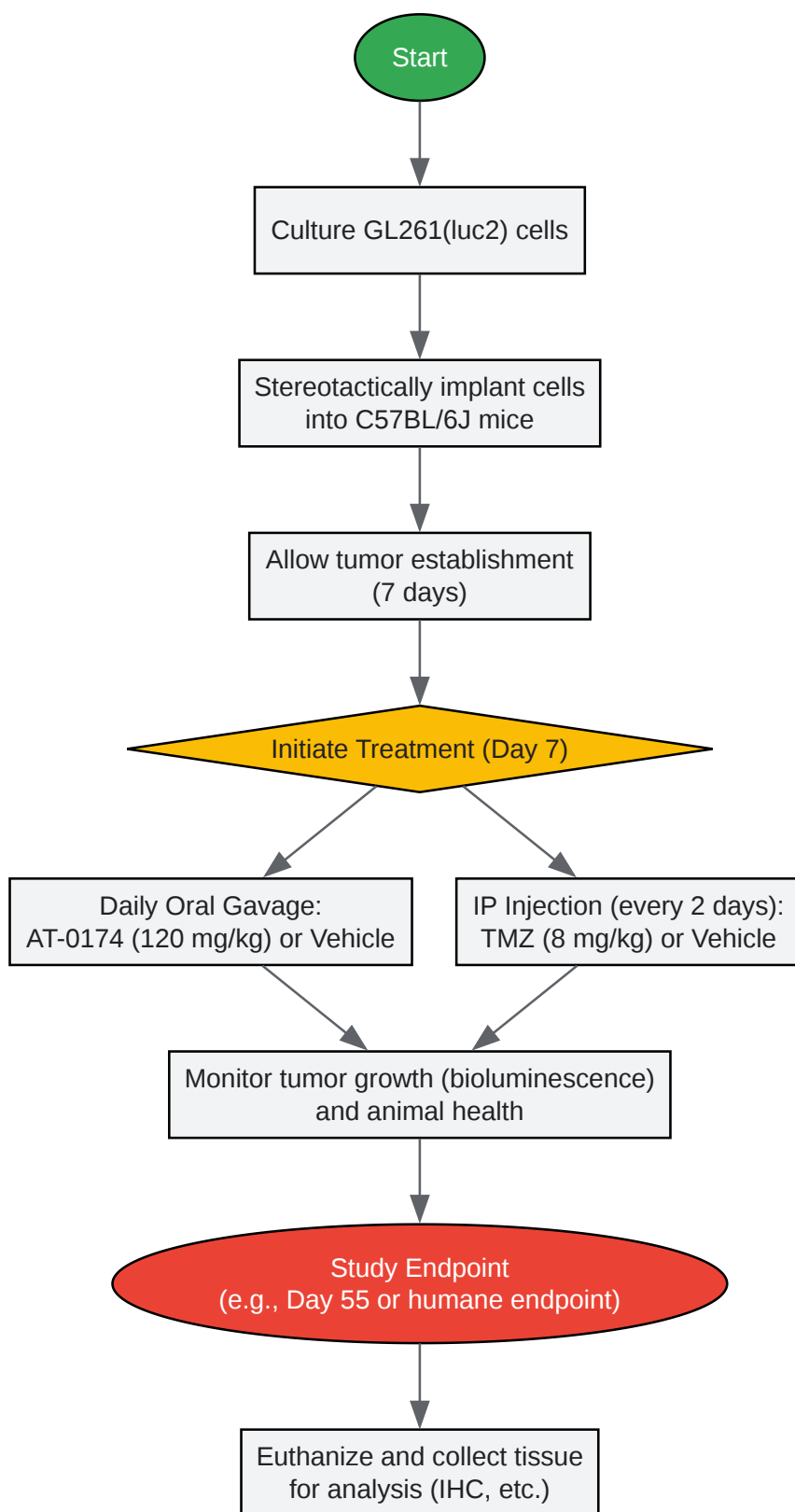
Materials:

- C57BL/6J mice
- GL261(luc2) murine glioma cells
- Stereotactic implantation equipment
- **AT-0174**
- Temozolomide (TMZ)
- Vehicle for **AT-0174**: 5% DMSO in a suitable carrier (e.g., sterile water or corn oil)
- Vehicle for TMZ: Appropriate solvent for intraperitoneal injection
- Oral gavage needles
- Syringes and needles for IP injection
- Bioluminescence imaging system

Procedure:

- Cell Culture: Culture GL261(luc2) cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Stereotactic Implantation:
 - Anesthetize C57BL/6J mice.
 - Secure the mouse in a stereotactic frame.
 - Create a burr hole over the desired brain region (e.g., striatum).
 - Stereotactically implant GL261(luc2) cells into the brain parenchyma.

- Post-operative Care and Tumor Establishment:
 - Provide appropriate post-operative care.
 - Allow tumors to establish for 7 days post-implantation. Monitor tumor growth via bioluminescence imaging if applicable.
- Treatment Administration (Beginning Day 7):
 - **AT-0174** Administration: Prepare a 120 mg/kg dose of **AT-0174** in the vehicle. Administer daily via oral gavage.
 - Temozolomide Administration: Prepare an 8 mg/kg dose of TMZ. Administer via intraperitoneal injection every two days for five 8-day cycles.
 - Combination Therapy: Administer both **AT-0174** and TMZ according to their respective schedules.
 - Control Groups: Administer the respective vehicles to the control groups.
- Monitoring:
 - Monitor animal health and body weight regularly.
 - Track tumor progression using bioluminescence imaging.
 - Continue treatment until a pre-determined endpoint (e.g., day 55) or until humane endpoints are reached.
- Endpoint Analysis:
 - At the study endpoint, euthanize mice and collect brain tissue for histological and immunological analysis (e.g., immunohistochemistry for CD4+ and CD8+ T cells).



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Caption: Experimental workflow for the orthotopic glioblastoma model.

Protocol 2: Pharmacodynamic Analysis of AT-0174

This protocol is for assessing the in vivo target engagement of **AT-0174** by measuring tryptophan and kynurenine levels in tumor tissue.

Materials:

- Mice with established subcutaneous or orthotopic glioblastoma tumors
- **AT-0174** at various doses (e.g., 60, 120, 240 mg/kg)
- Vehicle (5% DMSO)
- Equipment for tissue homogenization and extraction
- HPLC system for tryptophan and kynurenine analysis

Procedure:

- Tumor Establishment: Inoculate mice with glioblastoma cells to establish tumors. For subcutaneous models, this can be done on the flank.
- Dosing:
 - Once tumors are established (e.g., 12 days post-inoculation), administer a single oral dose of **AT-0174** at the desired concentration (60, 120, or 240 mg/kg) or vehicle to respective groups.
- Tissue Collection:
 - Euthanize the mice 2 hours after oral gavage.
 - Dissect and collect the tumor tissue.
- Sample Preparation:
 - Homogenize the tumor tissue.

- Perform an extraction procedure to isolate tryptophan and kynurenine. A common method involves protein precipitation with trichloroacetic acid.
- HPLC Analysis:
 - Analyze the extracted samples for tryptophan and kynurenine concentrations using a validated HPLC method.
 - Calculate the kynurenine to tryptophan (K:T) ratio as a measure of IDO1/TDO2 enzyme inhibition.

Conclusion

AT-0174 demonstrates a promising profile as an adjunct therapy for glioblastoma. Its ability to synergize with temozolomide by modulating the tumor immune microenvironment provides a strong rationale for further preclinical and clinical investigation. The protocols and data presented here offer a foundational guide for researchers aiming to explore the therapeutic potential of dual IDO1/TDO2 inhibition in glioblastoma.

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